1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile
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Overview
Description
1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile is a heterocyclic compound with the molecular formula C12H12N2O. It is known for its unique structure, which includes a tetrahydroquinoline core with an acetyl group at the 1-position and a carbonitrile group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For example, the reaction of 2-(2-cyanoethyl)aniline with acetic anhydride in the presence of a catalyst can yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require the use of nucleophiles and suitable solvents.
Major Products: The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different functional groups depending on the reaction conditions .
Scientific Research Applications
1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from the compound .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroquinoline: A parent compound with similar structural features but lacking the acetyl and carbonitrile groups.
1-Acetyl-1,2,3,4-tetrahydroisoquinoline: Similar to 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile but with a different position of the carbonitrile group.
Indole Derivatives: Compounds with a similar heterocyclic structure but different functional groups.
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and form diverse derivatives makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
1-acetyl-3,4-dihydro-2H-quinoline-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9(15)14-6-2-3-11-7-10(8-13)4-5-12(11)14/h4-5,7H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSBYSBWTAUELS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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